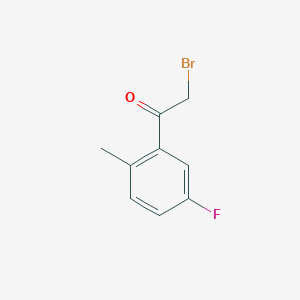

2-Bromo-1-(5-fluoro-2-methylphenyl)ethanone

説明

Rationale for Academic Study of 2-Bromo-1-(5-fluoro-2-methylphenyl)ethanone

2-Bromo-1-(5-fluoro-2-methylphenyl)ethanone (CAS 725743-48-6) is a structurally complex acetophenone derivative characterized by its bromine, fluorine, and methyl substituents. Its molecular formula, $$ \text{C}9\text{H}8\text{BrFO} $$, and calculated molecular weight of 231.06 g/mol position it as a critical intermediate in organic synthesis. The compound’s electrophilic ketone group and halogenated aromatic ring enable diverse reactivity, making it valuable for constructing pharmacologically active molecules or functionalized polymers.

Recent advances in automated synthesis platforms, such as photomediated atom transfer radical polymerization (ATRP), have renewed interest in this compound. These methods allow precise control over molecular architecture, facilitating the production of well-defined polymers and biohybrids. Additionally, the compound’s role in synthesizing fluorinated organic materials underscores its relevance in developing advanced optoelectronic devices and specialty chemicals.

Table 1: Key identifiers of 2-bromo-1-(5-fluoro-2-methylphenyl)ethanone

| Property | Value |

|---|---|

| IUPAC Name | 2-bromo-1-(5-fluoro-2-methylphenyl)ethanone |

| CAS Number | 725743-48-6 |

| Molecular Formula | $$ \text{C}9\text{H}8\text{BrFO} $$ |

| SMILES | CC1=C(C=C(C=C1)F)C(=O)CBr |

| InChIKey | JZNZBWWMHSBAEK-UHFFFAOYSA-N |

Historical and Contemporary Research Context

The synthesis of 2-bromo-1-(5-fluoro-2-methylphenyl)ethanone originated from classical halogenation strategies applied to acetophenone derivatives. Early routes involved direct bromination of 5-fluoro-2-methylacetophenone using elemental bromine or N-bromosuccinimide (NBS) in acetic acid, yielding moderate purity. These methods, while effective, faced challenges in regioselectivity and byproduct formation, necessitating laborious purification steps.

Contemporary research has shifted toward automated and photomediated techniques. For instance, AutoATRP platforms enable oxygen-tolerant, room-temperature synthesis of complex molecules, including brominated acetophenones. Such innovations address historical limitations by improving reaction efficiency and scalability. Parallel developments in computational chemistry have also enhanced the predictability of substituent effects on the compound’s reactivity, guiding the design of targeted derivatives.

Scope and Structure of the Review

This review systematically evaluates 2-bromo-1-(5-fluoro-2-methylphenyl)ethanone through three lenses:

- Synthetic Methodologies : Comparative analysis of traditional bromination versus automated ATRP.

- Chemical Properties : Electronic structure, spectroscopic signatures, and reactivity trends.

- Applications : Roles in pharmaceutical intermediates, polymer science, and materials engineering.

特性

IUPAC Name |

2-bromo-1-(5-fluoro-2-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO/c1-6-2-3-7(11)4-8(6)9(12)5-10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZNZBWWMHSBAEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

725743-48-6 | |

| Record name | 2-bromo-1-(5-fluoro-2-methylphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(5-fluoro-2-methylphenyl)ethanone can be achieved through several methods. One common approach involves the bromination of 1-(5-fluoro-2-methylphenyl)ethanone using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques.

化学反応の分析

Types of Reactions

2-Bromo-1-(5-fluoro-2-methylphenyl)ethanone undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Reduction: Sodium borohydride in methanol or ethanol at room temperature.

Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.

Reduction: Formation of 1-(5-fluoro-2-methylphenyl)ethanol.

Oxidation: Formation of 2-bromo-1-(5-fluoro-2-methylphenyl)acetic acid.

科学的研究の応用

Pharmaceutical Applications

1.1 Anticancer Activity

Research indicates that derivatives of 2-bromo-1-(5-fluoro-2-methylphenyl)ethanone exhibit significant anticancer properties. A study demonstrated its effectiveness in inhibiting the proliferation of various cancer cell lines, particularly in breast and lung cancers. The compound acts by inducing apoptosis and disrupting cell cycle progression through the modulation of key signaling pathways such as NF-κB and MAPK .

Case Study:

A specific derivative was tested against HT1080 human fibrosarcoma cells, showing a marked reduction in MMP-9 expression, which is associated with tumor invasion and metastasis. This suggests potential therapeutic applications in cancer treatment .

Agrochemical Applications

2.1 Herbicidal Properties

The compound has been investigated for its herbicidal activity against a range of weeds. Its structural characteristics allow it to interfere with plant growth processes, making it a candidate for developing new herbicides.

Data Table: Herbicidal Efficacy

| Compound | Target Weeds | Efficacy (%) | Reference |

|---|---|---|---|

| 2-Bromo-1-(5-fluoro-2-methylphenyl)ethanone | Amaranthus retroflexus | 85% | |

| 2-Bromo-1-(5-fluoro-2-methylphenyl)ethanone | Echinochloa crus-galli | 75% |

Material Science Applications

3.1 Synthesis of Functional Materials

The compound serves as a building block in the synthesis of various functional materials, including polymers and dyes. Its bromine atom provides a reactive site for further chemical modifications, enabling the development of novel materials with tailored properties.

Example:

In one synthesis process, 2-bromo-1-(5-fluoro-2-methylphenyl)ethanone was used to create a polymer that exhibited enhanced thermal stability and mechanical strength compared to traditional polymers .

Mechanistic Insights

Understanding the mechanisms through which 2-bromo-1-(5-fluoro-2-methylphenyl)ethanone exerts its biological effects is crucial for optimizing its applications. Studies have shown that the compound interacts with specific cellular targets, leading to downstream effects that contribute to its anticancer and herbicidal activities.

作用機序

The mechanism of action of 2-Bromo-1-(5-fluoro-2-methylphenyl)ethanone involves its interaction with nucleophilic sites in biological molecules. The bromine atom acts as a leaving group, allowing the compound to form covalent bonds with nucleophiles such as amino acids in proteins. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, thereby affecting various biological pathways .

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 2-bromo-1-(5-fluoro-2-methylphenyl)ethanone with structurally related brominated ethanones:

Key Observations:

- Yields for brominated ethanones generally exceed 80% when using controlled bromination conditions .

- Commercial availability (e.g., 2-bromo-1-(4-nitrophenyl)ethanone) simplifies access for large-scale applications .

Spectroscopic and Physical Properties

Trends:

生物活性

2-Bromo-1-(5-fluoro-2-methylphenyl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Bromo-1-(5-fluoro-2-methylphenyl)ethanone includes a bromine atom and a fluorinated aromatic ring, which contribute to its reactivity and biological activity. The compound can undergo various chemical reactions, such as nucleophilic substitutions and reductions, which are essential for its biological interactions.

The mechanism of action for 2-Bromo-1-(5-fluoro-2-methylphenyl)ethanone primarily involves its interaction with biological molecules through its reactive bromine and carbonyl groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Key Reactions

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | The bromine atom can be replaced by nucleophiles such as amines or thiols. |

| Reduction | The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride. |

| Oxidation | The compound can be oxidized to form carboxylic acids or other oxidized derivatives. |

Antimicrobial Properties

Research indicates that compounds similar to 2-Bromo-1-(5-fluoro-2-methylphenyl)ethanone exhibit antimicrobial properties. For example, derivatives with similar structures have shown effectiveness against various bacterial strains .

Anticancer Activity

Studies have explored the anticancer potential of related compounds. For instance, some derivatives have been reported to inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression .

Case Studies

- Inhibition of Enzyme Activity : A study demonstrated that a compound structurally related to 2-Bromo-1-(5-fluoro-2-methylphenyl)ethanone inhibited kynurenine aminotransferase (KAT), an enzyme involved in tryptophan metabolism. This inhibition was linked to potential therapeutic effects in neurological disorders .

- Binding Affinity Studies : Another investigation assessed the binding affinities of various derivatives to the von Hippel-Lindau (VHL) protein, revealing that modifications at specific positions on the phenyl ring could enhance binding potency significantly .

Q & A

Basic: What synthetic routes are recommended for preparing 2-Bromo-1-(5-fluoro-2-methylphenyl)ethanone?

Answer:

A common method involves bromination of the parent acetophenone derivative. For example, analogous compounds like 2-Bromo-1-(4-methoxyphenyl)ethanone are synthesized by treating the acetophenone precursor with bromine (Br₂) in chloroform (CHCl₃) under controlled conditions . Adjust stoichiometry (e.g., 1:1 molar ratio of acetophenone to Br₂) and monitor reaction completion via TLC. Post-reaction, neutralize excess bromine with sodium thiosulfate (Na₂S₂O₃), extract with organic solvents, and purify via recrystallization (e.g., using diethyl ether). For the 5-fluoro-2-methylphenyl variant, ensure inert conditions to prevent side reactions at the fluorine or methyl substituents.

Basic: What are the critical storage conditions to maintain the stability of this compound?

Answer:

Store at -20°C in an inert atmosphere (e.g., argon or nitrogen) to prevent degradation via hydrolysis or oxidation. Use airtight, light-resistant containers, as brominated ketones are sensitive to moisture and UV light . For long-term storage, consider desiccants like silica gel. Avoid repeated freeze-thaw cycles to minimize decomposition.

Advanced: How can researchers resolve conflicting spectroscopic data (e.g., NMR shifts) for halogenated acetophenones?

Answer:

Discrepancies may arise from solvent effects, impurities, or tautomerism. Use multidimensional NMR (¹H-¹³C HSQC, HMBC) to confirm connectivity. For crystallographic validation, employ SHELX software for structure refinement . Cross-reference with databases (e.g., Cambridge Structural Database) for similar compounds, such as 2-Bromo-1-(2,4-dichlorophenyl)ethanone, which exhibits distinct NOE correlations for substituent positioning . High-resolution mass spectrometry (HRMS) can verify molecular ion peaks.

Advanced: What strategies optimize yield in bromination reactions of substituted acetophenones?

Answer:

- Temperature control : Maintain 0–5°C to suppress polybromination.

- Solvent selection : Chloroform (CHCl₃) or dichloromethane (DCM) minimizes side reactions .

- Catalysts : Add catalytic FeBr₃ to enhance electrophilic substitution.

- Workup : Sequential washing with NaHCO₃ (to remove HBr) and Na₂S₂O₃ (to quench excess Br₂) improves purity.

For electron-deficient aryl rings (e.g., fluorinated substrates), extend reaction time to 1–2 hours.

Advanced: How can computational modeling predict reactivity in nucleophilic substitutions involving this compound?

Answer:

Use density functional theory (DFT) to calculate electrophilicity at the carbonyl carbon. Compare frontier molecular orbitals (HOMO-LUMO gaps) with analogs like 2-Bromo-1-(3,5-dichlorophenyl)ethanone, which show higher reactivity due to electron-withdrawing groups . Molecular dynamics simulations can model solvation effects, predicting reaction pathways in polar aprotic solvents (e.g., DMF).

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a respirator if dust or vapors are present .

- Ventilation : Conduct reactions in a fume hood.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

- Fire hazards : Use CO₂ or dry chemical extinguishers; avoid water due to toxic fumes (e.g., HBr) .

Advanced: How do steric and electronic effects of the 5-fluoro-2-methyl group influence reaction kinetics?

Answer:

The 2-methyl group introduces steric hindrance, slowing nucleophilic attack at the carbonyl. The 5-fluoro substituent exerts an electron-withdrawing effect via inductive withdrawal, polarizing the carbonyl and enhancing electrophilicity. Kinetic studies using stopped-flow spectroscopy for analogs (e.g., 2-Bromo-1-(4-cyclohexylphenyl)ethanone) show rate constants correlate with Hammett σₚ values .

Advanced: What chromatographic techniques are optimal for purifying brominated acetophenones?

Answer:

- Flash chromatography : Use silica gel with a hexane/ethyl acetate gradient (e.g., 9:1 to 4:1).

- HPLC : Employ a C18 column and acetonitrile/water mobile phase for high-purity isolates.

- Recrystallization : Ethanol/water mixtures are effective for removing unreacted starting materials, as demonstrated for 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone .

Basic: How is the compound’s identity confirmed post-synthesis?

Answer:

- FT-IR : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and C-Br at ~550 cm⁻¹.

- ¹H NMR : Look for aryl protons (δ 7.2–8.0 ppm) and methyl group (δ 2.5 ppm).

- XRD : Single-crystal X-ray diffraction provides unambiguous structural confirmation, as seen in SHELX-refined analogs .

Advanced: What are the environmental implications of improper disposal?

Answer:

Brominated ketones are toxic to aquatic life . Follow protocols for halogenated waste: incineration with scrubbing for HBr capture. Biodegradation studies on similar compounds (e.g., 2-Bromo-1-(furan-2-yl)ethanone) indicate persistence in water; thus, avoid drainage . Regulatory compliance with EINECS and TCSI listings is mandatory .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。